Cas no 1807144-91-7 (Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate)

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative with notable applications in agrochemical and pharmaceutical research. Its structure features a difluoromethyl group at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl substituent at the 4-position, contributing to its unique reactivity and stability. The ethyl carboxylate moiety enhances solubility and facilitates further functionalization. This compound is particularly valued for its potential as an intermediate in the synthesis of bioactive molecules, owing to the electron-withdrawing effects of the fluorine substituents, which can improve metabolic stability and binding affinity. Its precise properties make it a useful building block in heterocyclic chemistry.
Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate structure
1807144-91-7 structure
Product name:Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate
CAS No:1807144-91-7
MF:C11H10F5NO3
Molecular Weight:299.194020748138
CID:4898416

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate
    • インチ: 1S/C11H10F5NO3/c1-3-20-10(18)7-5(11(14,15)16)4-6(19-2)17-8(7)9(12)13/h4,9H,3H2,1-2H3
    • InChIKey: RFHWEIHQKFTRAV-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N=C(C(F)F)C=1C(=O)OCC)OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • トポロジー分子極性表面積: 48.4
  • XLogP3: 2.9

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029016873-1g
Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate
1807144-91-7 95%
1g
$3,184.50 2022-03-31
Alichem
A029016873-250mg
Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate
1807144-91-7 95%
250mg
$960.40 2022-03-31

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate 関連文献

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate: A Comprehensive Overview

Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate is a highly specialized organic compound with the CAS number 1807144-91-7. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry due to their unique electronic properties and potential applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with several functional groups, including a difluoromethyl group, a methoxy group, a trifluoromethyl group, and an ethyl ester group. These substituents contribute to its distinct chemical reactivity and physical properties.

The synthesis of Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, electrophilic substitutions, and esterifications. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the pyridine ring. Such methods not only enhance the yield but also reduce the generation of hazardous byproducts.

One of the most significant applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. The presence of electron-withdrawing groups like the trifluoromethyl and difluoromethyl groups makes it an excellent candidate for designing drugs targeting specific biological pathways. For example, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in cancer progression. This has sparked considerable interest among medicinal chemists who are exploring its potential as a lead compound for anti-cancer drug development.

In addition to its pharmaceutical applications, Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate has also found utility in agrochemicals. Its ability to modulate plant growth and development has been leveraged in the creation of new crop protection agents. Recent research has focused on optimizing its stability under environmental conditions to ensure prolonged efficacy when applied as a pesticide or herbicide.

The physical properties of this compound are also worth noting. It has a melting point of approximately 125°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used for its characterization.

From a structural standpoint, the pyridine ring serves as a rigid framework that facilitates precise control over the spatial arrangement of substituents. The methoxy group at position 6 introduces electron-donating effects, which can influence the reactivity of neighboring groups. Meanwhile, the trifluoromethyl group at position 4 imparts strong electron-withdrawing effects, enhancing the electrophilicity of the pyridine ring. This interplay between substituents creates a molecule with versatile reactivity, making it amenable to a wide range of chemical transformations.

Recent studies have also highlighted the potential of this compound in materials science. Its ability to form stable coordination complexes with transition metals has been explored for applications in catalysis and sensor development. For instance, researchers have demonstrated that derivatives of this compound can act as efficient catalysts for alkene epoxidation under mild conditions.

In conclusion, Ethyl 2-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and application-oriented research, positions it as an important building block in modern organic chemistry.

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